molecular formula C12H15NO3 B1526695 Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate CAS No. 30428-66-1

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate

Cat. No. B1526695
CAS RN: 30428-66-1
M. Wt: 221.25 g/mol
InChI Key: LWDJVXUDNDZUDS-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, also known as EAPC, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a synthetic derivative of pyridine, and has been used as a pharmaceutical intermediate in the synthesis of drugs, as well as in the production of other organic compounds. EAPC has been widely studied in the scientific community, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

Catalytic Activity in Ethylene Oligomerization

Ethyl 6-acetylpyridine-2-carboxylate, a precursor related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, was used in a study to synthesize new mono(imino)pyridine ligands and their cobalt complexes. These complexes demonstrated significant catalytic activity in ethylene oligomerization, showcasing their potential in industrial applications (Sun, Zhao, & Gao, 2007).

Rotamers and Dynamic Behaviors

A theoretical study explored the potential energy surfaces of a compound closely related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate. This research provided insights into the conformational changes and intramolecular interactions of such compounds, which is valuable for understanding their chemical behaviors and potential applications (Abdoli-Senejani, Taherpour, Memarian, & Khosravani, 2013).

Microwave-Promoted Syntheses

Research involving Ethyl 6-Acetylpyridine-2-carboxylate, a similar compound, demonstrated the potential of microwave-promoted syntheses. This approach led to the formation of novel compounds under solvent-free conditions, highlighting an efficient method for synthesizing derivatives of Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (Su, Zhao, & Zhao, 2007).

Lateral Lithiation Process

In a study involving Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a compound structurally related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, researchers explored an improved procedure for lateral lithiation. This process is significant for the synthesis of functionally diverse compounds and could inform similar approaches for Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate derivatives (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).

N-acetylated Derivatives Synthesis

The synthesis and characterization of N-acetylated derivatives of Ethyl 3-amino-1H-pyrazole-4-carboxylate, related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, were studied. This research provided valuable information on the acetylation process and the structural properties of the resulting compounds (Kusakiewicz-Dawid et al., 2007).

Cardiotonic Activity Study

Ethyl esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally related to Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, were synthesized and tested for their cardiotonic activity. This research could provide a foundation for exploring the potential medical applications of Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (Mosti et al., 1993).

properties

IUPAC Name

ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-5-16-12(15)11-6-10(9(4)14)7(2)13-8(11)3/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJVXUDNDZUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HR Memarian, M Abdoli‐Senejani… - Journal of the Chinese …, 2007 - Wiley Online Library
Irradiation of unsymmetrically substituted 1,4‐dihydropyridines (1b‐1j) while bubbling oxygen or argon through the solution resulted in aromatization to the corresponding pyridine …
Number of citations: 34 onlinelibrary.wiley.com
II Scheme - Journal of the Chinese Chemical Society, 2007 - Chinese Chemical Society
Number of citations: 0

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